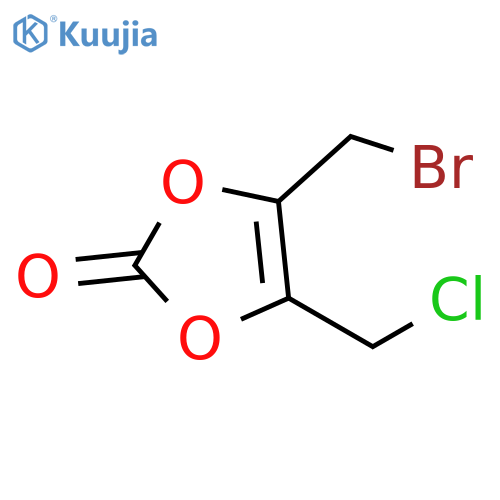Cas no 209551-70-2 (4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One)

4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One 化学的及び物理的性質
名前と識別子
-
- 4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One
- 1,3-Dioxol-2-one, 4-(bromomethyl)-5-(chloromethyl)-
-
- インチ: 1S/C5H4BrClO3/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2
- InChIKey: JAVVAOOIPAZDFR-UHFFFAOYSA-N
- ほほえんだ: O1C(CCl)=C(CBr)OC1=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B847218-10mg |
4-(Bromomethyl)-5-(chloromethyl)-1,3-dioxol-2-one |
209551-70-2 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B847218-50mg |
4-(Bromomethyl)-5-(chloromethyl)-1,3-dioxol-2-one |
209551-70-2 | 50mg |
$ 230.00 | 2022-06-06 | ||
| TRC | B847218-100mg |
4-(Bromomethyl)-5-(chloromethyl)-1,3-dioxol-2-one |
209551-70-2 | 100mg |
$ 340.00 | 2022-06-06 |
4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One 関連文献
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
5. Water
4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-Oneに関する追加情報
4-(ブロモメチル)-5-(クロロメチル)-1,3-ジオキソラン-2-オン(CAS No. 209551-70-2)の専門的解説と応用
4-(ブロモメチル)-5-(クロロメチル)-1,3-ジオキソラン-2-オンは、有機合成化学において重要な複素環式化合物です。CAS番号209551-70-2で登録されており、ハロゲン化アルキル基を有するジオキソラン誘導体として知られています。近年、医薬品中間体や機能性材料の合成において注目を集めており、特にクロスカップリング反応やポリマー改質への応用が研究されています。
この化合物の最大の特徴は、ブロモメチル基とクロロメチル基が同一分子内に存在する点にあります。この特性により、選択的反応性を利用した多段階合成が可能で、精密有機合成の分野で重要な役割を果たしています。例えば、医薬品開発においては、標的分子の構築に活用されるケースが増えています。
2023年以降、サステナブルケミストリーの観点から、この化合物のグリーン合成法に関する研究が活発化しています。従来の合成プロセスに比べ、溶媒使用量削減や触媒効率向上を目指した改良が進められており、環境負荷低減を考慮した製造方法が注目されています。
分析技術の進歩に伴い、4-(ブロモメチル)-5-(クロロメチル)-1,3-ジオキソラン-2-オンの構造特性に関する理解も深まっています。X線結晶構造解析やNMR分光法を用いた研究から、分子内の立体電子効果や反応活性点が詳細に解明されつつあります。これらの知見は、新規反応開発や触媒設計に応用可能です。
産業応用においては、エレクトロニクス材料分野での需要が拡大しています。特に、半導体封止材やフォトレジスト原料としての利用が検討されており、高機能ポリマー合成における前駆体としての価値が高まっています。この傾向は、5G技術やIoTデバイスの普及に伴い、さらに加速すると予想されます。
安全性に関する最新の研究では、4-(ブロモメチル)-5-(クロロメチル)-1,3-ジオキソラン-2-オンの取り扱いプロトコルが詳細に検討されています。適切な保護具の使用や換気システムの重要性が強調されており、労働安全の観点からも関心が集まっています。
今後の展望として、AI支援化学との連携が期待されています。機械学習アルゴリズムを用いた反応条件最適化や、仮想スクリーニングによる新規用途開発が進めば、この化合物の可能性がさらに広がると考えられます。
学術界では、209551-70-2を出発原料とする天然物合成の研究も活発です。特に、生物活性化合物の効率的合成経路構築において、この化合物の多官能性が有利に働くケースが報告されています。
市場動向を分析すると、4-(ブロモメチル)-5-(クロロメチル)-1,3-ジオキソラン-2-オンの需要はアジア太平洋地域を中心に堅調に推移しています。これは、同地域の医薬品産業と電子材料産業の成長と密接に関連しており、今後の供給体制の整備が課題となっています。
最後に、この化合物の規制動向にも注目が必要です。各国の化学物質管理法規の改正に伴い、安全性データの整備やリスク評価手法の標準化が進められています。研究者や企業は、こうした規制環境の変化にも対応しながら、持続可能な利用を模索しています。
209551-70-2 (4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One) 関連製品
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)



